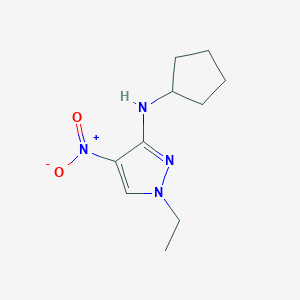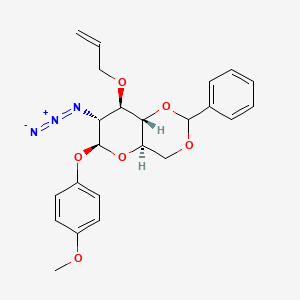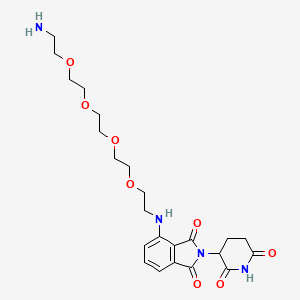![molecular formula C21H16N4O3 B2882857 N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE CAS No. 873577-98-1](/img/structure/B2882857.png)
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide” is complex and contains several functional groups. The InChI code for this compound is 1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Aplicaciones Científicas De Investigación
Heterocyclic N-oxide Molecules in Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have shown remarkable utility as synthetic intermediates in organic chemistry and drug development. Their biological significance is underscored by their roles in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. These compounds have also found applications in medicinal chemistry, where they exhibit anticancer, antibacterial, and anti-inflammatory activities. The versatility and potential of heterocyclic N-oxides highlight their importance in advancing both chemical research and therapeutic development (Li et al., 2019).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives have garnered attention for their antitumor properties. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have advanced beyond preclinical testing, demonstrating the potential of these structures in the search for new antitumor drugs. This research underscores the importance of imidazole scaffolds in developing compounds with diverse biological properties (Iradyan et al., 2009).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, including those related to imidazole structures, have been utilized as optical sensors due to their ability to form coordination and hydrogen bonds. Their application extends beyond sensing materials to include biological and medicinal uses, highlighting the broad utility of these compounds in both scientific research and practical applications (Jindal & Kaur, 2021).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold has been identified as a crucial class of heterocyclic nucleus, providing bioactive molecules for therapeutic applications. This review discusses the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives, emphasizing their potential in medicinal chemistry for developing compounds with improved pharmacokinetics and efficiency (Garrido et al., 2021).
Repurposed Nitazoxanide in Disease Treatment
Nitazoxanide, a compound with a nitrothiazole group, demonstrates the versatility of nitro-containing heterocycles in treating a variety of infectious diseases. Its broad spectrum of activity against bacteria, parasites, and viruses, including its potential role in coronavirus treatment, exemplifies the therapeutic applications of such compounds in addressing global health challenges (Bharti et al., 2021).
Direcciones Futuras
The future directions for the study and application of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide” and similar compounds could involve further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly methods for their synthesis could be a promising area of research .
Mecanismo De Acción
Target of Action
The compound N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methyl-3-nitrobenzamide primarily targets acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition has been recognized as an important target in the symptomatic treatment of Alzheimer’s disease . LOX is involved in the metabolism of fatty acids and plays a role in inflammation and immune responses .
Mode of Action
The compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities .
Biochemical Pathways
The inhibition of AChE and BChE by the compound affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, learning, and memory . The inhibition of LOX affects the arachidonic acid pathway, which is involved in the production of leukotrienes, substances that mediate inflammation and allergic reactions .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents, as suggested by the properties of imidazole-containing compounds , may contribute to its bioavailability.
Result of Action
The inhibition of AChE, BChE, and LOX by the compound can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving neurotransmission . This could alleviate symptoms of Alzheimer’s disease, such as memory loss and confusion . The inhibition of LOX could reduce the production of leukotrienes, potentially reducing inflammation and allergic reactions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility and ability to cross biological membranes . Additionally, the presence of other substances, such as proteins or drugs, can affect the compound’s distribution and metabolism . .
Análisis Bioquímico
Biochemical Properties
Imidazopyridine derivatives have been reported to exhibit inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase
Cellular Effects
Some imidazopyridine derivatives have shown potential anticancer activity against breast cancer cells . They have been found to exhibit antiproliferative potential, indicating that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-14-17(5-4-6-19(14)25(27)28)21(26)22-16-10-8-15(9-11-16)18-13-24-12-3-2-7-20(24)23-18/h2-13H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYXNDJHARBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B2882776.png)


![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)




![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)


![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)
